3-(2-Bromoethyl)-1,1-difluorocyclobutane
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Overview
Description
3-(2-Bromoethyl)-1,1-difluorocyclobutane is an organic compound that belongs to the class of halogenated cyclobutanes. This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a cyclobutane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-1,1-difluorocyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 1,1-difluorocyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow reactors allows for better control of reaction parameters and minimizes the risk of side reactions. The bromination reaction can be scaled up using similar conditions as in laboratory synthesis but with optimized flow rates and concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-1,1-difluorocyclobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination reactions. These reactions are often performed under anhydrous conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed
Substitution Reactions: Products include alcohols, ethers, and amines.
Elimination Reactions: Products include alkenes and alkynes.
Oxidation and Reduction Reactions: Products include various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
3-(2-Bromoethyl)-1,1-difluorocyclobutane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)-1,1-difluorocyclobutane involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorocyclobutane: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromoethylcyclobutane: Lacks the fluorine atoms, resulting in different reactivity and properties.
3-(2-Chloroethyl)-1,1-difluorocyclobutane: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior
Uniqueness
3-(2-Bromoethyl)-1,1-difluorocyclobutane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The combination of these halogens allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .
Properties
IUPAC Name |
3-(2-bromoethyl)-1,1-difluorocyclobutane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2/c7-2-1-5-3-6(8,9)4-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPULISMDRWGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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